molecular formula C8H11NO2S B1272375 (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride CAS No. 270262-99-2

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

Cat. No.: B1272375
CAS No.: 270262-99-2
M. Wt: 185.25 g/mol
InChI Key: AZWUDBISUBOQFK-ZETCQYMHSA-N
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Description

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral amino acid derivative with a thiophene ring

Scientific Research Applications

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biological systems and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available thiophene derivatives.

    Formation of Intermediate: The thiophene derivative undergoes a series of reactions, including halogenation and subsequent substitution reactions, to introduce the amino and carboxyl groups.

    Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with various substituents.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-4-(3-thienyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    Thiophene-2-carboxylic acid: A related compound with a carboxyl group at the 2-position of the thiophene ring.

    3-Thiophenemethanol: A thiophene derivative with a hydroxyl group.

Uniqueness

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and carboxyl functional groups, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-threonine", "Thiophene-3-carboxaldehyde", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-threonine with ethyl chloroformate in the presence of sodium hydroxide to form ethyl (S)-2-acetamido-3-hydroxy-4-(3-thienyl)butanoate.", "Step 2: Reduction of the thiophene-3-carboxaldehyde with sodium cyanoborohydride in ethanol to form (S)-3-(thiophen-3-yl)propanal.", "Step 3: Condensation of ethyl (S)-2-acetamido-3-hydroxy-4-(3-thienyl)butanoate with (S)-3-(thiophen-3-yl)propanal in the presence of hydrochloric acid to form (S)-3-Amino-4-(3-thienyl)butanoic acid.", "Step 4: Conversion of (S)-3-Amino-4-(3-thienyl)butanoic acid to its hydrochloride salt by treatment with hydrochloric acid in water." ] }

CAS No.

270262-99-2

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

(3S)-3-amino-4-thiophen-3-ylbutanoic acid

InChI

InChI=1S/C8H11NO2S/c9-7(4-8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m0/s1

InChI Key

AZWUDBISUBOQFK-ZETCQYMHSA-N

Isomeric SMILES

C1=CSC=C1C[C@@H](CC(=O)O)N

SMILES

C1=CSC=C1CC(CC(=O)O)N.Cl

Canonical SMILES

C1=CSC=C1CC(CC(=O)O)N

Origin of Product

United States

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